2-{[1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole
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Overview
Description
2-{[1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole is a heterocyclic compound that features a unique combination of a thiazole ring and a pyrrolidine ring linked through an ether bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole typically involves the following steps:
Formation of the Pyrrolidine Intermediate: The pyrrolidine ring is synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Thiazole Ring: The thiazole ring is introduced via a cyclization reaction involving a thiourea derivative and an α-haloketone.
Coupling Reaction: The final step involves coupling the pyrrolidine intermediate with the thiazole intermediate through an etherification reaction, typically using a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at the carbon adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Substituted thiazoles
Scientific Research Applications
2-{[1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the development of organic semiconductors and conductive polymers due to its unique electronic properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-{[1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the function of bacterial enzymes by binding to their active sites. In anticancer research, it may interfere with cell division by targeting microtubules or DNA replication enzymes.
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,3-oxazole
- 2-{[1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,3-imidazole
Uniqueness
Compared to similar compounds, 2-{[1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole is unique due to the presence of the thiazole ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
(5-methylthiophen-2-yl)-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S2/c1-9-2-3-11(19-9)12(16)15-6-4-10(8-15)17-13-14-5-7-18-13/h2-3,5,7,10H,4,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUSEUSQCNIPKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CCC(C2)OC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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